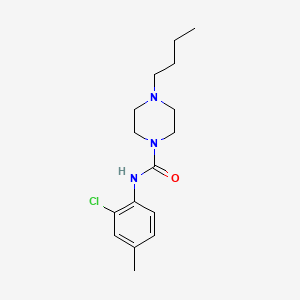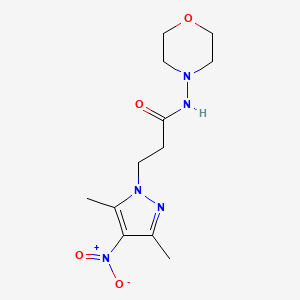
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(morpholin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with nitro and dimethyl groups, and a morpholine ring attached via a propanamide linkage
Preparation Methods
The synthesis of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a morpholine derivative.
Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage, typically through an amide coupling reaction using appropriate reagents and conditions
Chemical Reactions Analysis
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Reactions:
Scientific Research Applications
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antileishmanial and antimalarial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as energetic materials.
Biological Research: It is used in studies to understand its interactions with various biological targets, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. Additionally, the pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE can be compared with other pyrazole derivatives:
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound also features a pyrazole ring with nitro groups but lacks the morpholine and propanamide moieties.
Hydrazine-coupled pyrazoles: These compounds have shown potent antileishmanial and antimalarial activities, similar to 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE.
Other pyrazole derivatives: Various pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.
Properties
Molecular Formula |
C12H19N5O4 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C12H19N5O4/c1-9-12(17(19)20)10(2)16(13-9)4-3-11(18)14-15-5-7-21-8-6-15/h3-8H2,1-2H3,(H,14,18) |
InChI Key |
BURIDHVQVLUZLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NN2CCOCC2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10967795.png)
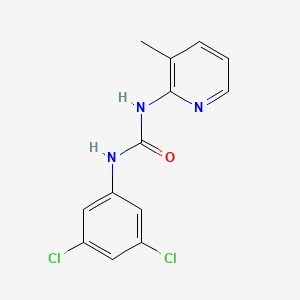
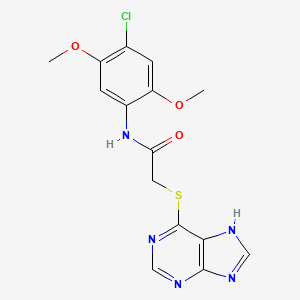
![methyl 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10967816.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10967818.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10967823.png)
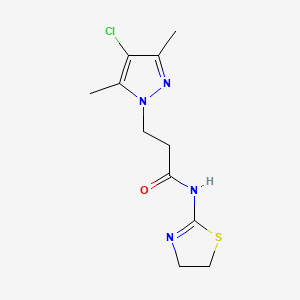

![1-(2,5-Dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10967849.png)
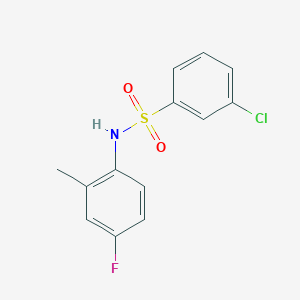
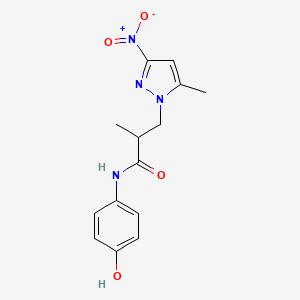
![(2E)-2-{[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B10967878.png)
